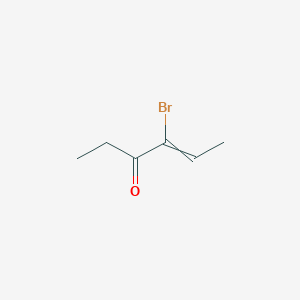
4-Bromohex-4-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromohex-4-en-3-one is an organic compound with the molecular formula C6H9BrO It is characterized by the presence of a bromine atom attached to a hexene chain with a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromohex-4-en-3-one typically involves the bromination of hex-4-en-3-one. One common method is the addition of bromine (Br2) to hex-4-en-3-one in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow bromination processes. These methods ensure higher yields and purity by optimizing reaction conditions and minimizing by-products. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromohex-4-en-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The double bond in the hexene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid using suitable reagents.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Addition: Halogens (Br2, Cl2) or hydrogen halides (HBr, HCl) in solvents like dichloromethane.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Substitution: Formation of azidohex-4-en-3-one or thiocyanatohex-4-en-3-one.
Addition: Formation of dibromohexane or bromohexane derivatives.
Oxidation: Formation of hex-4-enoic acid.
Reduction: Formation of hex-4-en-3-ol.
Applications De Recherche Scientifique
4-Bromohex-4-en-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 4-Bromohex-4-en-3-one involves its reactivity with various biological and chemical targets. The bromine atom and the ketone group are key functional sites that interact with nucleophiles and electrophiles. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The exact molecular pathways depend on the specific application and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-hexyne: Similar in structure but contains a triple bond instead of a double bond.
4-Chlorohex-4-en-3-one: Contains a chlorine atom instead of a bromine atom.
Hex-4-en-3-one: Lacks the halogen atom, making it less reactive in certain substitution reactions.
Uniqueness
4-Bromohex-4-en-3-one is unique due to the presence of both a bromine atom and a ketone group, which confer distinct reactivity patterns. The bromine atom makes it more reactive in nucleophilic substitution reactions compared to its chloro or non-halogenated counterparts. Additionally, the double bond allows for a variety of addition reactions, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
811470-76-5 |
|---|---|
Formule moléculaire |
C6H9BrO |
Poids moléculaire |
177.04 g/mol |
Nom IUPAC |
4-bromohex-4-en-3-one |
InChI |
InChI=1S/C6H9BrO/c1-3-5(7)6(8)4-2/h3H,4H2,1-2H3 |
Clé InChI |
CLMCVDJPNABWMJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C(=CC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


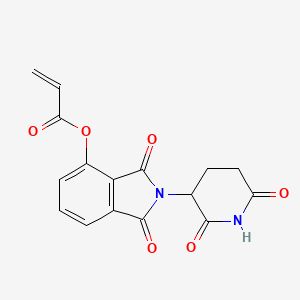
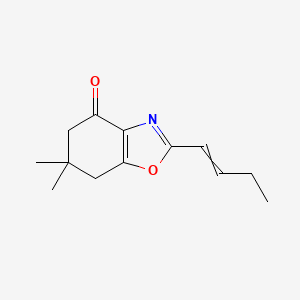
![N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}-4-methoxybenzamide](/img/structure/B15158776.png)
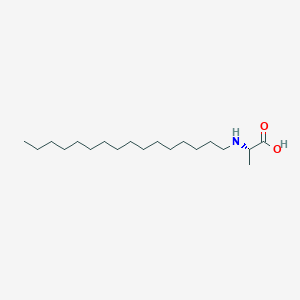
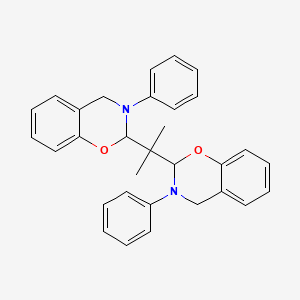
silane](/img/structure/B15158801.png)

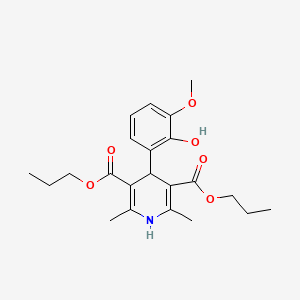
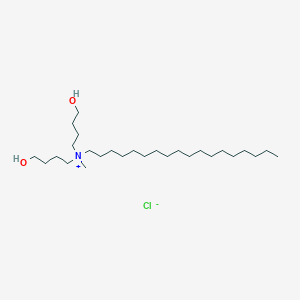
![2,2'-[(2-Methyl-1,3-phenylene)bis(oxy)]bis(4,6-dichloro-1,3,5-triazine)](/img/structure/B15158845.png)
![2-[(Nonadecafluorononyl)oxy]ethan-1-ol](/img/structure/B15158849.png)
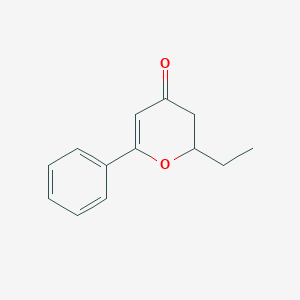
![5-[5-(Acetyloxy)-4-oxo-4H-1-benzopyran-2-yl]benzene-1,2,3-triyl triacetate](/img/structure/B15158857.png)

